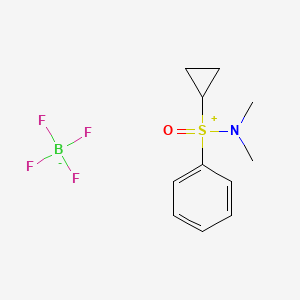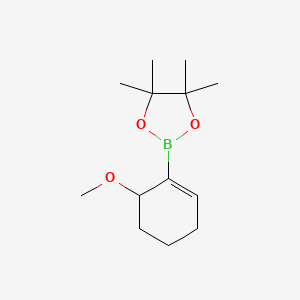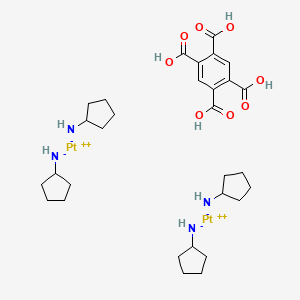
Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is a complex compound that combines the properties of benzene-1,2,4,5-tetracarboxylic acid, cyclopentylazanide, and platinum(2+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4,5-tetracarboxylic acid involves the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The resulting product is then purified through recrystallization. Cyclopentylazanide can be synthesized by reacting cyclopentylamine with an appropriate azide source under controlled conditions. Platinum(2+) complexes are typically prepared by reacting platinum salts with suitable ligands under specific conditions.
Industrial Production Methods
Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves large-scale oxidation processes using advanced catalytic systems to ensure high yield and purity. Cyclopentylazanide production may involve continuous flow reactors to maintain consistent reaction conditions. Platinum(2+) complexes are produced using high-purity platinum salts and ligands in controlled environments to prevent contamination.
化学反应分析
Types of Reactions
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo further oxidation to form its anhydride.
Reduction: Platinum(2+) can be reduced to platinum(0) under specific conditions.
Substitution: Cyclopentylazanide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base.
Major Products
Oxidation: Benzene-1,2,4,5-tetracarboxylic dianhydride.
Reduction: Platinum metal.
Substitution: Substituted cyclopentyl derivatives.
科学研究应用
Chemistry
Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . These materials have applications in gas storage, catalysis, and separation processes.
Biology
Cyclopentylazanide derivatives are studied for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine
Platinum(2+) complexes are well-known for their use in chemotherapy drugs, such as cisplatin, which is used to treat various types of cancer.
Industry
The compound’s components are used in the production of high-performance materials, including polymers and catalysts for industrial processes.
作用机制
The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) involves the interaction of its components with specific molecular targets. Benzene-1,2,4,5-tetracarboxylic acid acts as a ligand, forming stable complexes with metal ions. Cyclopentylazanide can interact with biological molecules through nucleophilic substitution. Platinum(2+) exerts its effects by binding to DNA, causing cross-linking and disrupting cellular replication processes.
相似化合物的比较
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic dianhydride: Similar in structure but lacks the azanide and platinum components.
Cyclopentylamine: Similar to cyclopentylazanide but without the azide group.
Cisplatin: A well-known platinum(2+) complex used in chemotherapy.
Uniqueness
Benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) is unique due to the combination of its components, which allows it to participate in a wide range of chemical reactions and applications. The presence of platinum(2+) adds significant value in medical applications, particularly in cancer treatment.
属性
CAS 编号 |
82422-14-8 |
|---|---|
分子式 |
C30H46N4O8Pt2 |
分子量 |
980.9 g/mol |
IUPAC 名称 |
benzene-1,2,4,5-tetracarboxylic acid;cyclopentylazanide;platinum(2+) |
InChI |
InChI=1S/C10H6O8.4C5H10N.2Pt/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*6-5-3-1-2-4-5;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*5-6H,1-4H2;;/q;4*-1;2*+2 |
InChI 键 |
ZRRMYRXOFRGHQA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1CCC(C1)[NH-].C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.[Pt+2].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
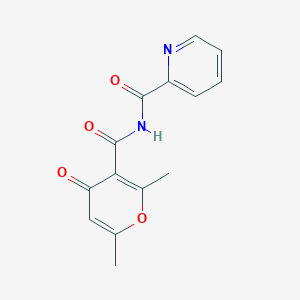
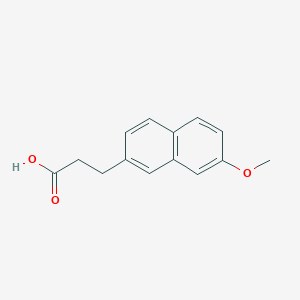
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
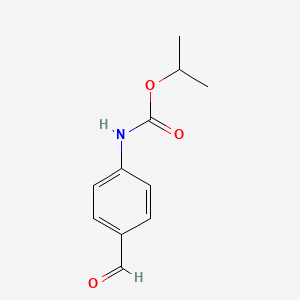
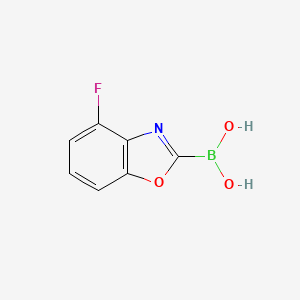
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
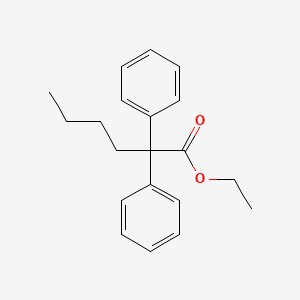
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
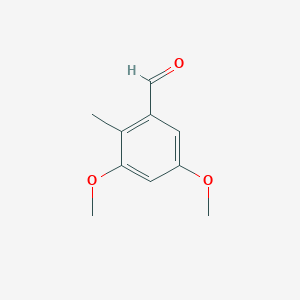
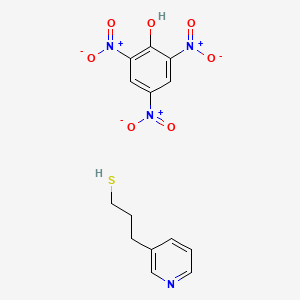
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
